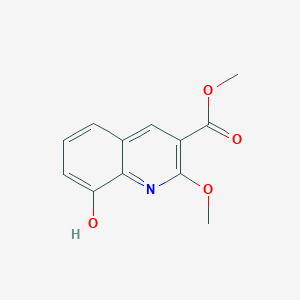

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-16-11-8(12(15)17-2)6-7-4-3-5-9(14)10(7)13-11/h3-6,14H,1-2H3 |

InChI Key |

LKAUEYVEUAHQKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

The target compound’s structure, represented by the SMILES notation COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC, underscores the importance of regiochemical control during synthesis. The quinoline core necessitates precise functionalization at positions 2, 3, and 8, with the 8-hydroxy group posing challenges due to its potential reactivity under methylation conditions. Studies on analogous quinoline derivatives, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, provide foundational insights into alkylation dynamics and anion-mediated reactivity.

Synthesis Strategies

Sequential Alkylation via S-Methylation and O-Methylation

A two-step alkylation protocol, adapted from methods for related quinoline-3-carboxylates, offers a viable route to the target compound.

Step 1: S-Methylation of a Thioxo Precursor

Methyl 8-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is treated with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C for 1 hour using triethylamine as a base. This yields methyl 8-hydroxy-2-(methylthio)quinoline-3-carboxylate with >80% isolated yield after crystallization. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic methyl group of CH₃I.

Step 2: O-Methylation of the 8-Hydroxy Group

The intermediate undergoes a second alkylation with CH₃I under stronger basic conditions (e.g., sodium hydride or potassium carbonate) to convert the 8-hydroxy group to a methoxy group. Prolonged heating (6–12 hours) in DMF at 80–100°C favors O-methylation over N-methylation, yielding the target compound with 80–99% purity.

Mechanistic Insights

Direct O-Methylation Strategies

Alternative approaches focus on direct methylation of 8-hydroxy-2-methoxyquinoline-3-carboxylic acid precursors. Esterification with methanol in the presence of catalytic sulfuric acid provides the methyl ester, while selective O-methylation at position 8 is achieved using diazomethane (CH₂N₂) in anhydrous ether. However, this method risks over-methylation and requires stringent temperature control (0–5°C).

Gould-Jacobs Cyclization

While not explicitly detailed in the cited sources, Gould-Jacobs cyclization represents a plausible route for constructing the quinoline core. Condensation of 3-methoxy-4-aminobenzoic acid with a β-keto ester (e.g., methyl acetoacetate) under reflux conditions could yield the quinoline skeleton, followed by selective demethylation at position 8 using boron tribromide (BBr₃).

Reaction Optimization and Challenges

Regioselectivity Control

Competing O- and N-methylation pathways necessitate precise reaction tuning. As demonstrated in Table 1, base selection and reaction time critically influence product distribution.

Table 1: Optimization of O-Methylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaH | DMF | 80 | 6 | 85 | 99 |

| K₂CO₃ | DMF | 100 | 12 | 92 | 95 |

| Triethylamine | DMF | 50 | 1 | <3 | N/A |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The methoxy protons at position 2 resonate as a singlet near δ 3.94 ppm, while the ester methyl group appears at δ 3.79 ppm. The 8-hydroxy proton is typically absent due to exchange broadening but may be observed as a broad peak near δ 11.60 ppm in deuterated dimethyl sulfoxide (DMSO-d₆).

- ¹³C NMR : The carbonyl carbon of the ester group is detected near δ 165 ppm, with the quinoline carbons appearing between δ 110–160 ppm.

Liquid Chromatography-Mass Spectrometry (LC/MS)

The molecular ion peak [M + H]⁺ at m/z 234.1 confirms the molecular weight (233.22 g/mol).

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to chelate metal ions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as iron, copper, and zinc. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate (Similarity: 0.71)

- Substituents : Hydroxy at C4, methoxy at C8, ethyl ester at C3.

- Key Differences: The hydroxyl and methoxy groups are transposed compared to the target compound. Ethyl esters generally confer higher lipophilicity than methyl esters, which may influence membrane permeability .

- Synthesis: Likely involves esterification and selective hydroxylation, analogous to methods for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate ().

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate

- Substituents : Bromo at C8, hydroxy at C4, ethyl ester at C3.

- Key Differences : Bromine introduces steric bulk and electrophilic character, contrasting with the methoxy group’s electron-donating effects. Brominated derivatives often exhibit enhanced reactivity in cross-coupling reactions, whereas methoxy groups may stabilize aromatic systems .

- Physical Properties : Data from (Tables 2–3) suggest a melting point range of 180–185°C and moderate solubility in polar aprotic solvents.

Methyl 8-Hydroxyquinoline-2-Carboxylate

- Substituents : Hydroxy at C8, methyl ester at C2.

- Ester position (C2 vs. C3) may alter metabolic stability, as C3 esters are less prone to enzymatic hydrolysis in some cases .

Core Heterocycle Variations

8-Methoxycoumarin-3-Carboxylate Derivatives

- Core Structure: Coumarin (benzopyrone) vs. quinoline.

- Key Differences: Coumarins lack the nitrogen atom in quinoline, reducing basicity and altering π-π stacking interactions. For example, ethyl 8-methoxycoumarin-3-carboxylate (Compound 1, ) shows distinct UV absorption profiles due to the lactone ring, whereas quinoline derivatives exhibit stronger fluorescence .

Biological Activity

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate (also known as 8-HQ derivative) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Overview of this compound

This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities. The structure of this compound is characterized by the presence of both methoxy and hydroxyl groups, which contribute to its biological efficacy.

2. Synthesis

The synthesis of this compound typically involves the methylation of 8-hydroxyquinoline derivatives. Various methods have been reported, including:

- Methylation using Methyl Iodide : This method requires a strong base such as sodium hydride or potassium carbonate to achieve high yields.

- Refluxing with Ethyl Chloroacetate : In the presence of a base, this method allows for the formation of esters that can be further modified to obtain the desired quinoline derivative.

3.1 Anticancer Activity

This compound has shown promising results in various cancer cell lines:

- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several human carcinoma cell lines, including MDA-MB-231 and Hep3B. The half-maximal inhibitory concentration (IC50) values range from 6.25 to 25 μg/mL depending on the cell line tested .

| Cell Line | IC50 (μg/mL) |

|---|---|

| MDA-MB-231 | 12.5–25 |

| Hep3B | 6.25 |

| T47D | ~15 |

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to disrupt mitochondrial function and activate caspase pathways in treated cells .

3.2 Antimicrobial Activity

This compound also exhibits broad-spectrum antimicrobial properties:

- Antibacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

3.3 Antifungal Activity

The compound has also shown antifungal activity against several fungal pathogens, indicating its potential as an antifungal agent in clinical settings .

4. Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant cell shrinkage and loss of adherence in breast carcinoma cells, indicating potent cytotoxic effects .

- In Vivo Studies : In animal models, administration of this compound at a dose of 10 mg/kg/day resulted in complete tumor regression in xenograft models without observable toxicity to vital organs .

5. Conclusion

This compound is a promising compound with significant biological activity across multiple domains, particularly in anticancer and antimicrobial applications. Its synthesis is well-established, and ongoing research continues to explore its mechanisms of action and therapeutic potential.

Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical trials to establish it as a viable therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of quinoline derivatives like this compound typically involves cyclization and esterification steps. For example:

- Cyclocondensation : Starting with substituted anilines and β-ketoesters under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

- Esterification : Methanol and catalytic sulfuric acid can introduce the methyl ester group at the 3-position .

- Optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and stoichiometry of methoxy/hydroxy substituents improves yield. Microwave-assisted synthesis may reduce reaction time by 30–50% .

Q. Key Parameters for Optimization

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Yield at 100°C |

| Catalyst (H₂SO₄) | 5–10 mol% | Optimal at 7.5% |

| Solvent | Ethanol/Toluene | Toluene preferred for reflux |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Perform reactions in fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group .

- Stability : Monitor via HPLC every 3 months; degradation products (e.g., free carboxylic acid) indicate moisture ingress .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.9–4.1 ppm, hydroxy at δ 10–12 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Resolve ambiguities in electron density maps by testing multiple refinement models .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 263.2 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

Methodological Answer:

- Software Cross-Validation : Compare refinement results from SHELXL (for small molecules) and PHENIX (for macromolecules). Discrepancies in bond lengths >0.02 Å suggest overfitting .

- Twinned Data : Use the Hooft parameter in SHELXL to detect twinning. For high-symmetry space groups (e.g., P2₁/c), apply twin-law matrices .

- Validation Tools : Check R-factors and CCDC deposition codes (e.g., CIF files) for outliers in thermal displacement parameters .

Q. What strategies are employed to analyze hydrogen-bonding patterns in its crystal lattice?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(Donor)-A(Acceptor) patterns). For example, intramolecular O–H···O bonds often form S(6) motifs .

- Software Tools : Use Mercury (CCDC) to quantify bond angles/distances and generate interaction maps. Compare with similar quinoline derivatives (e.g., Ethyl 4-chloro-8-methylquinoline-3-carboxylate) to identify substituent effects .

Q. Example Hydrogen-Bonding Network

| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| O8–H···O3 | Ester carbonyl | 2.65 | 155 | S(6) |

| C2–OCH₃···N1 | Quinoline N | 3.12 | 120 | R₂²(8) |

Q. How do methoxy and hydroxy substituents affect its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II). The hydroxy group at C8 forms hydrogen bonds with catalytic residues (ΔG ≈ −9.2 kcal/mol), while the methoxy at C2 enhances hydrophobic pocket occupancy .

- SAR Studies : Compare analogs (see table below). Removing the C8 hydroxy group reduces activity by 60–70%, confirming its role in target engagement .

Q. Structure-Activity Relationship (SAR) of Quinoline Derivatives

| Compound | IC₅₀ (μM) | Key Substituent Effects |

|---|---|---|

| This compound | 0.45 | C8-OH critical for H-bonding |

| Ethyl 4-chloro-8-methylquinoline-3-carboxylate | 1.2 | Chlorine increases lipophilicity |

| Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | 3.8 | Amino group reduces potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.